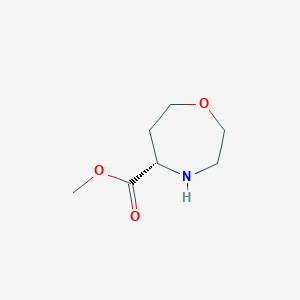

Methyl (S)-1,4-oxazepane-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl (5S)-1,4-oxazepane-5-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)6-2-4-11-5-3-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 |

InChI Key |

FXDMGMAWGOGVCR-LURJTMIESA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCOCCN1 |

Canonical SMILES |

COC(=O)C1CCOCCN1 |

Origin of Product |

United States |

Contextual Significance of Seven Membered Heterocycles in Modern Organic Chemistry.numberanalytics.combritannica.comnumberanalytics.comresearchgate.net

Seven-membered heterocycles are a class of organic compounds that feature a ring structure containing seven atoms, with at least one of them being an atom other than carbon, such as nitrogen, oxygen, or sulfur. numberanalytics.com These structures are of significant interest in contemporary organic chemistry due to their presence in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. numberanalytics.com The increased ring size of seven-membered heterocycles, such as azepines and oxepines, often results in nonplanar structures to minimize ring strain, which in turn influences their chemical reactivity and biological properties. britannica.com

The unique three-dimensional conformations adopted by these larger rings allow them to interact with biological targets in ways that smaller, more rigid ring systems cannot. This has made them a focal point in the development of new therapeutic agents. britannica.com The synthesis of these complex structures, however, can be challenging due to the entropic and enthalpic barriers associated with forming a seven-membered ring. numberanalytics.com Despite these synthetic hurdles, the continued discovery of natural products and pharmacologically active agents containing seven-membered heterocyclic cores ensures their enduring importance in the field. britannica.comresearchgate.net

Structural Characteristics and Nomenclature of 1,4 Oxazepanes.nih.govontosight.aichembk.com

The 1,4-oxazepane (B1358080) scaffold is a specific type of seven-membered heterocycle characterized by the presence of an oxygen atom at the 1-position and a nitrogen atom at the 4-position of the ring. This arrangement of heteroatoms imparts distinct physicochemical properties to the molecule. The systematic name for this heterocyclic system is hexahydro-1,4-oxazepine. The term "homomorpholine" is also used as a synonym for 1,4-oxazepane. chembk.com

The structure of 1,4-oxazepane allows for a variety of substitution patterns, leading to a diverse range of derivatives with different properties and potential applications. The presence of both a secondary amine and an ether linkage within the ring provides sites for chemical modification and influences the molecule's polarity and hydrogen bonding capabilities.

Table 1: Physicochemical Properties of 1,4-Oxazepane

| Property | Value |

| Molecular Formula | C5H11NO |

| Molar Mass | 101.15 g/mol |

| Density (Predicted) | 0.909±0.06 g/cm³ |

| Boiling Point | 66 °C (at 12 Torr) |

| pKa (Predicted) | 10.01±0.20 |

This data is based on predicted values for the parent 1,4-oxazepane molecule. chembk.com

Academic Relevance of Chiral 1,4 Oxazepane Derivatives As Synthetic Targets and Scaffolds.nih.govrsc.orgrsc.orgmdpi.com

Strategies Involving Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone for the synthesis of 1,4-oxazepanes. rsc.org These strategies involve the formation of the seven-membered ring from a linear precursor containing the necessary oxygen and nitrogen heteroatoms, along with reactive functional groups positioned to facilitate ring closure.

A novel and efficient approach for synthesizing 1,4-oxazepine (B8637140) derivatives involves the base-promoted intramolecular hydroalkoxylation of alkynyl alcohols. acs.orgorganic-chemistry.org This method is notable for being solvent-free and metal-free, utilizing sodium hydride (NaH) as the base under mild conditions. organic-chemistry.org The reaction proceeds via a regioselective exo-dig cyclization, affording the desired heterocyclic products in high yields. acs.orgorganic-chemistry.org

The mechanism, supported by Density Functional Theory (DFT) calculations, is proposed to involve a tandem sequence of propargyl-allenyl isomerization, deprotonation, 6-exo-dig cyclization, and protonation. researchgate.net The stereochemistry of the products can be controlled, with diastereoselectivity being established during a preliminary Grignard reaction step to produce the alkynyl alcohol substrates, following Cram's rule. organic-chemistry.orgresearchgate.net Optimization studies have shown that using NaH without a solvent at 70°C for 40 minutes provides optimal yields. organic-chemistry.org This methodology has been successfully applied to various amino acid derivatives to produce oxazepine compounds with one or two chiral centers. organic-chemistry.org

Table 1: Optimized Conditions for Base-Promoted Cyclization

| Parameter | Condition | Yield |

| Base | NaH | 94% |

| Solvent | None | |

| Temperature | 70°C | |

| Time | 40 minutes | |

| Data derived from optimization experiments for the synthesis of 1,4-oxazine and 1,4-oxazepine derivatives. organic-chemistry.org |

Robust synthetic approaches to the 1,4-oxazepane scaffold frequently rely on the intramolecular cyclization of precursors such as alkenols, alkynols, or hydroxyketones. rsc.org These reactions are typically promoted by Brønsted or Lewis acids. rsc.org

A specific example is the Gold(I)-catalyzed cycloisomerization of alcohol-tethered vinylidenecyclopropanes, which provides access to seven-membered oxazepane derivatives. rsc.org The reaction pathway is dependent on the steric environment of the substrate. For substrates with less steric hindrance, the reaction proceeds through a direct 6-exo cyclization. However, with sterically bulkier groups or an extended alkyl chain, the reaction is dominated by a carbene-mediated process. This involves a ring expansion of the vinylidenecyclopropane to form a gold carbenoid intermediate, which then undergoes cyclization to yield the oxazepane product. rsc.org

Amino acids serve as valuable chiral precursors for the synthesis of 1,4-oxazepane derivatives, particularly 1,4-oxazepane-diones. acs.orgresearchgate.netnih.gov A significant challenge in the cyclization of N-acyl amino acid precursors is the thermodynamic preference for a trans-conformation in the secondary amide bond, which positions the reactive groups unfavorably for ring closure. acs.orgresearchgate.netnih.gov

To overcome this rotational barrier, strategies have been developed to force the molecule into the required cis-conformation. acs.org One successful approach involves the introduction of a third substituent on the nitrogen atom. acs.orgresearchgate.net For instance, using a removable p-methoxybenzyl (PMB) protecting group on the nitrogen of an N-(3-hydroxyacyl) amino acid derivative facilitates cyclization, ultimately yielding an N-unsubstituted 1,4-oxazepane-2,5-dione. acs.orgnih.gov Another strategy employs pseudo-prolines, such as serine-derived oxazolidines, as a temporary protecting group to lock the precursor in the necessary conformation for cyclization to occur. acs.orgnih.gov These methods highlight the importance of conformational control in the synthesis of medium-sized heterocyclic rings from flexible amino acid precursors. acs.org

Cycloaddition reactions provide a powerful tool for constructing the oxazepine ring system. One prominent method is the [2+5] cycloaddition of imines (Schiff bases) with cyclic carboxylic acid anhydrides, such as succinic, phthalic, or maleic anhydride, in a refluxing non-polar solvent like dry benzene. tsijournals.comresearchgate.netechemcom.com

The proposed mechanism for this reaction begins with the nucleophilic attack of the imine nitrogen on one of the carbonyl carbons of the anhydride, leading to a dipolar intermediate. tsijournals.com This intermediate then undergoes cyclization to form the seven-membered 1,3-oxazepine-4,7-dione ring. tsijournals.com This versatile approach has been used to synthesize a variety of novel 1,3-oxazepine derivatives by reacting different substituted imines with various anhydrides. researchgate.netemanresearch.orguokerbala.edu.iq

Polymer-Supported Synthetic Approaches to Chiral 1,4-Oxazepane-5-carboxylic Acids

Solid-phase organic synthesis offers significant advantages for the preparation of heterocyclic compound libraries, including simplified purification and the ability to drive reactions to completion using excess reagents. This methodology has been effectively applied to the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. rsc.orgnih.gov

A specific and effective polymer-supported strategy utilizes homoserine as the chiral starting material to generate 1,4-oxazepane-5-carboxylic acids with two stereocenters. nih.govrsc.orgresearchgate.net The synthesis begins with the immobilization of Fmoc-HSe(TBDMS)-OH onto a Wang resin. rsc.orgnih.gov The resin-bound amino acid then undergoes a sequence of reactions, including Fmoc deprotection, reaction with various nitrobenzenesulfonyl chlorides, and subsequent alkylation with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. nih.govrsc.org

A critical step in this synthesis is the cleavage of the product from the polymer support, as the choice of cleavage reagent dictates the final molecular structure. rsc.orgnih.govresearchgate.net

TFA Cleavage: When trifluoroacetic acid (TFA) alone is used, it removes the silyl (B83357) protecting group from the homoserine side chain, which is followed by a spontaneous lactonization, yielding a lactone product instead of the desired oxazepane. rsc.orgnih.gov

TFA/Et₃SiH Cleavage: In contrast, using a cleavage cocktail of TFA and triethylsilane (Et₃SiH) leads to the desired 1,4-oxazepane derivatives. nih.govrsc.org This reductive cleavage yields the product as a mixture of inseparable diastereomers. rsc.orgnih.gov

The diastereomeric ratio is influenced by the substitution pattern of the 2-bromoacetophenone (B140003) used in the alkylation step. rsc.orgrsc.org Further functionalization, such as catalytic hydrogenation of the nitro group on the benzenesulfonyl moiety, can improve the separability of the resulting diastereomeric anilines, allowing for the isolation and full characterization of the major isomers. rsc.orgrsc.org

Table 2: Influence of Cleavage Cocktail on Product Formation

| Cleavage Cocktail | Key Intermediate | Outcome |

| TFA | Resin-bound N-phenacyl nitrobenzenesulfonamide | Removal of silyl group followed by spontaneous lactonization. rsc.orgnih.gov |

| TFA / Et₃SiH | Resin-bound N-phenacyl nitrobenzenesulfonamide | Formation of 1,4-oxazepane derivatives as a diastereomeric mixture. rsc.orgnih.govrsc.org |

| This table summarizes the divergent outcomes based on the cleavage conditions applied to the polymer-supported intermediate. rsc.orgnih.govrsc.org |

Regioselectivity and Stereoselectivity in Solid-Phase Synthesis of 1,4-Oxazepane Derivatives

The solid-phase synthesis of 1,4-oxazepane derivatives presents unique challenges and opportunities regarding the control of regioselectivity and stereoselectivity. A notable strategy involves the use of polymer-supported homoserine to create 1,4-oxazepane-5-carboxylic acids. rsc.orgrsc.orgrsc.org In this approach, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin is reacted with various nitrobenzenesulfonyl chlorides and subsequently alkylated with 2-bromoacetophenones. rsc.orgrsc.orgrsc.org

The choice of cleavage conditions from the solid support is a critical determinant of the final product's structure. Cleavage with trifluoroacetic acid (TFA) alone leads to the removal of the silyl protecting group, followed by a spontaneous lactonization, yielding a lactone instead of the desired oxazepane ring. rsc.orgrsc.orgrsc.org However, the use of a TFA and triethylsilane (Et₃SiH) mixture for cleavage results in the formation of 1,4-oxazepane derivatives. This process, however, typically yields a mixture of inseparable diastereomers. rsc.orgrsc.orgrsc.org

The regioselectivity and stereoselectivity of this cyclization are influenced by the substituents on the starting 2-bromoacetophenones. rsc.orgrsc.org For instance, the presence of certain substituents can affect the ratio of the desired 1,4-oxazepane to the lactone byproduct. rsc.org The stereochemical outcome is often a mixture of diastereomers, and subsequent catalytic hydrogenation of the nitro group can improve their separability, allowing for the isolation and characterization of the major isomers. rsc.orgrsc.org

This solid-phase methodology has been shown to be adaptable for creating libraries of related heterocyclic structures, including 2-pyridones and 1,4-diazepines, from resin-bound intermediates. thieme-connect.de The ability to generate optically active products is a significant advantage, particularly when using chiral α-amino acids as starting materials, which can lead to high enantiomeric excess in the final products. thieme-connect.de

Metal-Catalyzed and Organocatalytic Enantioselective Syntheses

The enantioselective synthesis of 1,4-oxazepanes and related seven-membered rings has been a significant focus of modern synthetic chemistry, with both metal-catalyzed and organocatalytic methods demonstrating considerable utility. These advanced methodologies provide access to chiral scaffolds that are of interest in medicinal chemistry and materials science.

Copper-Catalyzed Cyclization and Desymmetrization Strategies

Copper catalysis has emerged as a valuable tool for the synthesis of 1,4-oxazepane derivatives and other related heterocyclic systems. One-pot copper(II)-catalyzed cascade cyclizations have been developed, for instance, in the synthesis of fused imidazo[1,2-d] recercat.catresearchgate.netoxazepines. documentsdelivered.com These reactions are often atom-economical and can generate significant molecular complexity in a single operation. documentsdelivered.com Copper-catalyzed tandem amination/cyclization reactions have also been employed in the synthesis of functionalized azepines, which are structurally related to 1,4-oxazepanes. mdpi.com

Desymmetrization strategies employing copper catalysts are also noteworthy. Although specific examples for Methyl (S)-1,4-oxazepane-5-carboxylate are not prevalent, the principle has been applied to similar structures. The combination of N-heterocyclic carbene (NHC) and copper cooperative catalysis has enabled highly efficient kinetic resolution and dynamic kinetic asymmetric transformation of racemic starting materials to yield highly enantioenriched products. researchgate.net

| Catalyst System | Reactants | Product Type | Key Features |

| Copper(II) | 2-Propargylamino/oxy-arylaldehydes and O-phenylenediamines | Fused Imidazo[1,2-d] recercat.catresearchgate.netoxazepines | Microwave-assisted, one-pot, three new C-N bonds formed. documentsdelivered.com |

| Copper(I) | Fluorinated Allenynes | Functionalized Azepines | Tandem amination/cyclization. mdpi.com |

| NHC/Copper | Racemic N-tosylaziridines and isatin-derived enals | Spirooxindole derivatives | Cooperative catalysis, kinetic resolution, high enantioselectivity. researchgate.net |

Iridium-Catalyzed Asymmetric Hydrogenation for Chiral Seven-Membered Rings

Iridium-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of chiral seven-membered heterocyclic compounds. recercat.catdocumentsdelivered.comnih.govresearchgate.net Iridium(I) complexes, particularly those with phosphine-phosphite ligands, have shown high efficiency in the enantioselective hydrogenation of various seven-membered C=N-containing heterocycles, achieving enantiomeric excesses (ee) of up to 97%. recercat.catdocumentsdelivered.comnih.gov The choice of ligand is crucial, with specific P-OP ligands incorporating ortho-diphenyl substituted octahydrobinol phosphite (B83602) fragments providing the highest enantioselectivities for a range of substrates. recercat.catdocumentsdelivered.comnih.gov

The reaction conditions, including the choice of solvent and the presence of additives, can significantly impact both the conversion and the enantioselectivity of the hydrogenation. recercat.cat For example, 2-methyltetrahydrofuran (B130290) has been identified as an optimal solvent in certain cases. recercat.cat DFT calculations have been employed to rationalize the observed sense of stereoselection, providing a deeper understanding of the catalytic cycle and the factors governing the enantioselectivity. recercat.catdocumentsdelivered.com This methodology has been successfully applied to the synthesis of chiral tetrahydroquinolines and tetrahydroisoquinolines, which are important structural motifs in many biologically active compounds. nih.gov

| Catalyst | Substrate Type | Enantioselectivity (ee) | Reference |

| [Ir(Cl)(cod)(P-OP)] | Seven-membered C=N-containing heterocycles | Up to 97% | recercat.catdocumentsdelivered.comnih.gov |

| Iridium-PHOX catalytic system | N-Boc-2,3-diarylallyl amines | Up to 99% | nih.gov |

Palladium-Catalyzed Methods for 1,4-Oxazepane Formation

Palladium catalysis offers a versatile platform for the construction of seven-membered heterocycles, including 1,4-oxazepanes. researchgate.net Palladium's excellent functional group tolerance and catalytic potency make it a suitable choice for a variety of cyclization strategies. researchgate.net Methods such as intramolecular C-H functionalization, C-N bond formation, and coupling reactions have been successfully employed. nih.gov

One approach involves the palladium-catalyzed aerobic oxidative carbocyclization of bisallenes to form seven-membered heterocycles. diva-portal.orgnih.gov This method utilizes molecular oxygen as a green oxidant and can be promoted by a hybrid catalyst system to facilitate the regeneration of the active palladium(II) species. diva-portal.orgnih.gov Palladium-catalyzed intramolecular amidation of aryl chlorides, facilitated by second-generation Buchwald-Hartwig catalysts, provides another route to seven-membered amides, which can be precursors to or analogs of 1,4-oxazepanes. researchgate.net Furthermore, palladium-catalyzed C-H olefination followed by nucleophilic cyclization can be used to construct lactams and other heterocyclic systems. nih.gov

| Catalytic System | Reaction Type | Product Type | Key Features |

| Pd(OAc)₂ / Co(salophen)-HQ | Aerobic Oxidative Carbocyclization | O-containing seven-membered rings | Uses O₂ as a green oxidant. diva-portal.orgnih.gov |

| Xphos Pd G2 | Intramolecular Amidation | Benzene-fused 6/7-membered amides | Couples primary amides with aryl chlorides. researchgate.net |

| Pd(OAc)₂ | C-H Olefination/Cyclization | Lactams | Intramolecular cyclization via C-H activation. nih.gov |

Chiral Brønsted Acid Catalysis in Oxazepane Synthesis

Chiral Brønsted acid catalysis has proven to be a highly effective metal-free approach for the enantioselective synthesis of 1,4-oxazepine derivatives. nih.govacs.orgnih.gov A key strategy in this area is the enantioselective desymmetrization of 3-substituted oxetanes. nih.govacs.orgnih.gov This process, catalyzed by a confined chiral phosphoric acid, allows for the synthesis of chiral 1,4-benzoxazepines with high levels of enantiocontrol under mild reaction conditions. nih.govacs.orgnih.gov

The success of this methodology relies on the use of specific chiral phosphoric acids, such as those with a SPINOL backbone, which can create a well-defined chiral environment to control the stereochemical outcome of the ring-opening and subsequent cyclization. nih.govacs.org This approach has demonstrated a broad substrate scope and the resulting enantioenriched products can be further transformed into a variety of other chiral molecules. nih.govacs.org The development of such asymmetric cascade cyclizations has also been realized through kinetic resolution catalyzed by chiral Brønsted acids. researchgate.net Furthermore, Brønsted acids have been shown to trigger cascade cyclizations for the synthesis of benzo recercat.catresearchgate.netoxazepanes through C(sp³)–N bond cleavage. nih.gov

| Catalyst Type | Reaction | Product | Enantioselectivity (ee) |

| SPINOL-derived chiral phosphoric acid | Enantioselective desymmetrization of 3-substituted oxetanes | Chiral 1,4-benzoxazepines | Up to 94% |

| Chiral magnesium phosphate | Enantioselective addition of alcohols to imines followed by intramolecular cyclization | Chiral 1,3-oxazolidines and 1,3-oxazinanes | High yields and excellent enantioselectivities |

| Chiral phosphoric acid | Atroposelective ring-opening of biaryl oxazepines with water | Chiral biaryl compounds | Highly enantioselective |

N-Heterocyclic Carbene (NHC) Catalysis for Chiral Seven-Membered Rings

N-Heterocyclic carbene (NHC) organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures, including chiral seven-membered rings. researchgate.net While much of the early work in NHC catalysis focused on the synthesis of five- and six-membered rings, recent advances have extended its application to the more challenging formation of seven-membered systems. researchgate.net

NHCs can catalyze formal [4+2] annulation reactions between α,β-unsaturated aldehydes and suitable coupling partners to afford enantioenriched bicyclic lactones, which can be precursors to other heterocyclic systems. nih.gov A key aspect of NHC catalysis is the generation of Breslow intermediates, which can act as nucleophiles in various transformations. researchgate.netnih.gov The development of chiral NHCs has been crucial for achieving high levels of enantioselectivity in these reactions. nih.govlabinsights.nl

Cooperative catalysis, combining NHCs with transition metals like palladium or nickel, has opened up new avenues for reactivity and selectivity. researchgate.netresearchgate.net This synergistic approach can overcome limitations of single catalyst systems and enable unprecedented transformations for the synthesis of structurally diverse and enantioenriched seven-membered rings. researchgate.netnih.gov

| Catalyst System | Reaction Type | Product Type | Key Features |

| Chiral NHC | Formal [4+2] Annulation | Bicyclic Lactones | Enantioselective, Brønsted acid as an essential additive. nih.gov |

| Chiral NHC/Palladium | Cooperative Umpolung Annulation | Benzazepine derivatives | Regio- and enantioselective, good yields, excellent enantioselectivities. researchgate.net |

| Nickel/Chiral NHC (ANIPE) | Asymmetric C-H Alkylation | Enantioenriched Fluorotetralins | Construction of 7-membered ring via C-H cyclization. nih.gov |

Synthesis via N-Propargylamines as Versatile Building Blocks

N-Propargylamines have emerged as highly versatile and powerful building blocks in the synthesis of nitrogen-containing heterocycles, offering efficient and atom-economical routes to complex molecular architectures. rsc.orgresearchgate.net Their utility has been particularly noted in the construction of seven-membered rings, such as the 1,4-oxazepane core. rsc.orgresearchgate.net These precursors contain a unique combination of functionalities—a nucleophilic amino group, an electrophilic triple bond, and an acidic methylene (B1212753) group—that can be strategically exploited in various cyclization strategies. nih.gov

The synthesis of 1,4-oxazepane derivatives from N-propargylamines often involves intramolecular cyclization reactions, which can be promoted by various catalysts or reagents. These reactions capitalize on the inherent reactivity of the propargyl group. For instance, base-mediated 7-exo-dig intramolecular cyclization of precursors derived from N-propargylamines provides a regioselective pathway to 1,4-oxazepane systems. dntb.gov.ua Similarly, metal-catalyzed reactions, such as those involving palladium, can facilitate the formation of the seven-membered ring through intramolecular nucleophilic attack of the nitrogen or an oxygen-containing tether onto the activated alkyne. mdpi.com

One common strategy involves the reaction of an N-propargylamine with a bifunctional reagent that introduces the remaining atoms required for the oxazepane ring. For example, an N-propargylated amino alcohol can undergo intramolecular cyclization to form the 1,4-oxazepane ring. The reaction conditions can be tuned to control the stereochemical outcome of the cyclization, leading to the desired enantiomer of the product. While direct synthesis of Methyl (S)-1,4-oxazepane-5-carboxylate from N-propargylamines is not extensively detailed in readily available literature, the general methodologies provide a clear blueprint for its potential synthesis by selecting appropriately substituted chiral starting materials.

The versatility of N-propargylamines allows for the introduction of various substituents onto the resulting 1,4-oxazepane ring, making them valuable for creating libraries of analogues for structure-activity relationship studies. researchgate.netnih.gov The development of these synthetic routes from readily available propargylamines represents a significant advancement in heterocyclic chemistry, providing shorter and more efficient pathways compared to traditional multi-step procedures. rsc.org

Diastereoselective and Regioselective Considerations in Synthetic Pathways

Control over diastereoselectivity and regioselectivity is paramount in the synthesis of complex molecules like Methyl (S)-1,4-oxazepane-5-carboxylate and its analogues, as the biological activity of such compounds is often highly dependent on their three-dimensional structure. mdpi.comnih.gov Several synthetic strategies have been developed where these stereochemical aspects are carefully managed.

A notable method for the stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes involves a 7-endo cyclization via haloetherification. nih.gov This approach has been successfully applied to a range of substrates, yielding tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent regio- and stereoselectivities. nih.gov Mechanistic studies have indicated that the regioselectivity of the haloetherification is influenced by the asymmetry of the intermediate chiral bromonium ion, while the stereoselectivity is primarily controlled by the substrate's conformation. nih.gov

In another approach, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids was achieved from polymer-supported homoserine. rsc.org In this multi-step synthesis, the regioselectivity and stereoselectivity were found to be dependent on the substitution pattern of the 2-bromoacetophenone starting materials used for alkylation. rsc.org The cleavage method from the solid support also played a crucial role; while cleavage with trifluoroacetic acid (TFA) alone led to lactonization, a TFA/triethylsilane (Et₃SiH) mixture yielded the desired 1,4-oxazepane derivatives, albeit as a mixture of inseparable diastereomers. rsc.org This highlights the subtle interplay of reagents and substrate structure in determining the stereochemical outcome.

Hydroboration of unsaturated azepine precursors represents another pathway where regioselectivity is a key consideration. mdpi.com In the synthesis of substituted oxo-azepines, catalytic hydroboration reactions yielded a mixture of regioisomeric alcohols with complete diastereofacial selectivity but only moderate regioselectivity. mdpi.com The choice of solvent and reaction temperature was shown to influence the regioselectivity, with a preference for the kinetic product being observed under certain conditions. mdpi.com

The table below summarizes key findings from different synthetic pathways regarding the control of selectivity.

| Synthetic Method | Key Reaction | Substrates | Selectivity Outcome | Influencing Factors |

| Haloetherification nih.gov | 7-endo cyclization | Unsaturated amino alcohols | Moderate to excellent regio- and stereoselectivity | Asymmetry of chiral bromonium intermediate; Substrate conformation |

| Solid-Phase Synthesis rsc.org | Alkylation and cyclization | Polymer-supported homoserine and 2-bromoacetophenones | Dependent on substrate | Substitution pattern of the 2-bromoacetophenone |

| Hydroboration mdpi.com | Catalytic hydroboration-oxidation | Unsaturated tetrahydroazepine | Complete diastereofacial selectivity, moderate regioselectivity | Solvent, temperature, steric accessibility |

| Piperidine Ring Expansion rsc.org | Ring expansion | Substituted piperidines | Excellent stereoselectivity and regioselectivity | N/A |

These examples underscore the critical need for careful reaction design and optimization to achieve the desired stereochemical purity in the synthesis of 1,4-oxazepane derivatives. The development of new catalytic systems and synthetic methodologies that offer high levels of both diastereoselectivity and regioselectivity remains an active and important area of research.

Investigation of Reaction Pathways and Key Intermediates

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the parent acids of Methyl (S)-1,4-oxazepane-5-carboxylate, from polymer-supported homoserine derivatives has provided significant insight into the reaction mechanism. rsc.orgnih.govrsc.org Studies have proposed that upon cleavage from the solid support, a key linear intermediate is formed. This intermediate can undergo intramolecular cyclization through two competing pathways, dictated by the reaction conditions. rsc.org

One proposed mechanism involves the intramolecular nucleophilic attack of the terminal hydroxyl group on the ketone carbonyl. rsc.org This pathway is suggested to be reversible. An alternative pathway involves the attack of the hydroxyl group on the carboxylic acid, leading to lactonization. This lactonization is considered an irreversible step under the reaction conditions used. rsc.org The competition between these pathways determines the final product distribution. For instance, cleavage from a polymer support using trifluoroacetic acid (TFA) alone leads to the removal of a silyl protecting group and subsequent spontaneous lactonization. rsc.orgresearchgate.net In contrast, a cleavage cocktail of TFA and triethylsilane (TFA/Et₃SiH) favors the formation of the desired 1,4-oxazepane derivatives. rsc.orgrsc.orgresearchgate.net

A proposed mechanistic scheme for the formation of 1,4-oxazepane-5-carboxylic acid versus a lactone side-product is detailed below. The initial protonated intermediate cleaved from the resin (A) can follow two main paths. rsc.org

Pathway 1 (Oxazepane Formation): The hydroxyl group attacks the more electrophilic ketone, forming intermediate (B). This can lead through intermediates (C) and (D) to the 1,4-oxazepane ring. The reactions in this pathway are considered largely reversible. rsc.org

Pathway 2 (Lactone Formation): The hydroxyl group attacks the carboxylic acid, forming intermediate (E), which then irreversibly converts to the lactone product. rsc.org

The choice of reagents, specifically the presence of a reducing agent like triethylsilane, is crucial in directing the reaction towards the desired oxazepane ring. rsc.org

In other related syntheses of 1,4-oxazepanes, Brønsted acid-catalyzed intramolecular etherification reactions have been shown to proceed through the formation of benzylic carbocations as key intermediates. researchgate.net Another approach for forming the 1,4-oxazepine ring involves a base-promoted cyclization of alkynyl alcohols, which is proposed to proceed via a hydroalkoxylation mechanism involving an allene intermediate. nih.govorganic-chemistry.org

| Intermediate Type | Precursor/Reaction | Role in Pathway | Reference(s) |

| Protonated Linear Amino Acid | Cleavage of polymer-supported homoserine derivative | Initial species for intramolecular cyclization | rsc.org |

| Hemiketal-like Intermediate | Intramolecular attack of hydroxyl on ketone | Reversible intermediate on the path to 1,4-oxazepane | rsc.org |

| Lactone Intermediate | Intramolecular attack of hydroxyl on carboxylic acid | Irreversible formation of a major side-product | rsc.org |

| Benzylic Carbocation | Brønsted acid-catalyzed intramolecular etherification | Key electrophilic intermediate for ring closure | researchgate.net |

| Allene Intermediate | Base-promoted cyclization of alkynyl alcohols | Key intermediate in hydroalkoxylation mechanism | nih.govorganic-chemistry.org |

Detailed Analysis of Transition State Structures and Energetics

The formation of a seven-membered ring like 1,4-oxazepane is often challenging due to unfavorable kinetics and thermodynamics associated with a less ordered ring-closing transition state compared to the formation of five- or six-membered rings. nih.gov Computational studies on related 1,4-oxazepine ring formations have been employed to understand the energetics of these cyclization reactions.

Using semiempirical (AM1) and ab initio (Gaussian 94) molecular orbital methods, researchers have calculated the energies of molecules and transition states involved in the reaction pathways. nih.govresearchgate.net These calculations have successfully predicted the experimentally observed products by identifying the lowest energy transition states. nih.govresearchgate.net For example, in the formation of 1,4-oxazepines from 1,8-naphthyridine (B1210474) derivatives, the calculated energies of the transition states correctly predicted the resulting products for several substrates. nih.gov

While specific energetic data for Methyl (S)-1,4-oxazepane-5-carboxylate is not extensively published, principles from related systems provide valuable insights. Density Functional Theory (DFT) studies on the racemization of oxazepam, which involves the opening and closing of a seven-membered diazepine ring, have been used to analyze various proposed mechanisms by calculating the energy barriers for each pathway. rsc.org This type of analysis, identifying the pathway with the lowest activation energy, is critical for understanding why a particular product is formed. The construction of seven-membered heterocycles is recognized as a significant challenge due to the less ordered nature of the ring-closing transition state. nih.gov

Role of Intramolecular Catalysis and Solvent Effects

The formation of the 1,4-oxazepane ring is highly sensitive to the reaction environment, including the presence of catalysts and the nature of the solvent. Catalysis can play a crucial role in promoting the desired cyclization and controlling stereochemistry. For instance, chiral Brønsted acids have been successfully used as catalysts in the enantioselective desymmetrization of 3-substituted oxetanes to produce enantioenriched 1,4-benzoxazepines. nih.govacs.org In these reactions, the catalyst is key to achieving high enantioselectivity. nih.govacs.org Other catalytic systems, such as those using Palladium (PdI₂), have been employed for the intramolecular cyclocarbonylation to form dibenzo[b,f] rsc.orgoxazepin-11(10H)-ones. nih.gov

Solvent effects are also paramount in directing the outcome of the reaction. Solvents can influence reaction rates and product selectivity by stabilizing or destabilizing reactants, transition states, and products to different extents. rsc.org A clear example is seen in the synthesis of 1,4-oxazepane-5-carboxylic acids from a solid support. rsc.org The composition of the "cleavage cocktail" dramatically alters the product ratio.

TFA alone: Leads primarily to a lactone byproduct. rsc.org

TFA/Et₃SiH mixture: Favors the formation of the desired 1,4-oxazepane ring system. rsc.org

This demonstrates that the solvent and reagent system can selectively stabilize the transition state leading to the desired cyclic amine over the one leading to the lactone. The triethylsilane likely acts as a reducing agent, influencing the fate of key intermediates in the reversible pathway. rsc.org The choice of solvent can also impact yield and enantiomeric excess in catalyzed reactions. In the synthesis of chiral 1,4-benzoxazepines, aromatic solvents like toluene were found to give the highest yields and enantiomeric purity. nih.govacs.org

| Factor | Example System | Observed Effect | Mechanism of Influence | Reference(s) |

| Brønsted Acid Catalyst | Chiral Phosphoric Acid | High enantioselectivity in 1,4-benzoxazepine synthesis | Enantioselective desymmetrization via a controlled transition state | nih.govacs.org |

| Metal Catalyst | PdI₂/Cytop 292 | Efficient intramolecular cyclocarbonylation | Catalysis of C-C and C-O bond formation | nih.gov |

| Solvent/Reagent Composition | TFA vs. TFA/Et₃SiH | Switches product from lactone to 1,4-oxazepane | Alters the stability/reactivity of intermediates, directing the reaction pathway | rsc.org |

| Solvent Polarity/Type | Toluene | Optimized yield and enantioselectivity | Differential stabilization of transition states in the catalytic cycle | nih.govacs.org |

Computational Chemistry in Mechanistic Studies

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of 1,4-oxazepane ring formation. researchgate.net Techniques such as Density Functional Theory (DFT) and ab initio molecular orbital methods are frequently used to map potential energy surfaces, identify stable intermediates, and calculate the energies of transition states. nih.govresearchgate.netrsc.org

These computational approaches provide molecular-level insights that are often difficult to obtain through experimental means alone. For example, DFT calculations have been used to support a proposed hydroalkoxylation mechanism in the base-promoted synthesis of 1,4-oxazepines, confirming that a pathway involving an allene intermediate is energetically favorable. nih.govorganic-chemistry.org In studies of 1,4-oxazepine formation from naphthyridine derivatives, computational methods were not only able to explain the formation of known products but also predicted a different, previously unobserved oxazepine product from one substrate, which was later verified experimentally. nih.govresearchgate.net

Furthermore, computational models are crucial for understanding selectivity. In the synthesis of 1,4-oxazepane-5-carboxylic acids, computational studies could be used to rationalize why different cleavage conditions (TFA vs. TFA/Et₃SiH) lead to different products by comparing the activation energy barriers for the competing pathways leading to the oxazepane and the lactone. rsc.org Quantum chemical calculations have also been employed to evaluate alternative reaction pathways, such as an aminal C-N bond insertion, in the synthesis of related diazepane structures. nih.gov The use of computational tools is also vital for investigating and predicting the origins of complex solvent effects on chemical reactivity. rsc.org

Theoretical and Computational Chemistry of 1,4 Oxazepane Systems

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical calculations and, more specifically, Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of 1,4-oxazepane (B1358080) derivatives. DFT studies on related heterocyclic systems, such as benzimidazole-fused 1,4-oxazepines, have been successfully employed to optimize molecular structures. The calculated bond distances and angles from these studies show good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical models.

These computational approaches are also used to understand the distribution of electron density within the molecule. Methods like Natural Bond Orbital (NBO) analysis help in computing charge distributions at different atomic sites. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize regions of electrophilic and nucleophilic reactivity, providing crucial information for predicting how these molecules will interact with other chemical species. Frontier molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also analyzed to shed light on the electronic properties and reactivity of these compounds.

Molecular Orbital Theory Applications in Heterocycle Formation

Molecular orbital (MO) theory has been instrumental in elucidating the mechanisms of heterocycle formation, including the synthesis of the 1,4-oxazepine (B8637140) ring. Both semi-empirical and ab initio MO methods have been utilized to study the reaction pathways for the formation of 1,4-oxazepine rings from precursors like 1,8-naphthyridine (B1210474) derivatives.

By calculating the energies of the molecules involved in the reaction, including reactants, transition states, and products, researchers can map out the potential energy surface of the reaction. This allows for the identification of the most energetically favorable reaction pathways and the prediction of the final products. For instance, theoretical calculations of transition state energies have successfully predicted the experimentally observed products in the formation of certain 1,4-oxazepine compounds. In some cases, these calculations have even suggested the formation of unexpected product isomers, which were later verified through experimental work. This predictive power makes MO theory a valuable tool in the design of synthetic routes for novel heterocyclic compounds.

Conformational Analysis of Seven-Membered Rings within 1,4-Oxazepane Frameworks

The seven-membered ring of the 1,4-oxazepane scaffold possesses significant conformational flexibility, leading to a complex conformational landscape. Understanding these conformations is crucial as they can significantly influence the biological activity and physical properties of the molecule.

Due to the spatial flexibility of the seven-membered ring, 1,4-oxazepane derivatives can exist in multiple conformational states. rsc.org Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are vital in exploring these conformations in solution. lookchem.com Analysis of vicinal ¹H-¹H coupling constants can provide evidence for the predominant conformation. rsc.orgrsc.org For some 1,4-oxazepane derivatives, the most energetically favorable conformation has been identified as a chair conformation. rsc.orgrsc.org In related seven-membered heterocyclic systems like N,N-disubstituted-1,4-diazepanes, unexpected low-energy conformations, such as a twist-boat conformation stabilized by intramolecular π-stacking, have been observed through a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling. lookchem.comnih.gov

The conformational preferences of the 1,4-oxazepane ring are governed by a variety of factors. These include steric interactions between substituents on the ring, torsional strain, and non-covalent interactions such as intramolecular hydrogen bonding or π-stacking. lookchem.com The nature and position of substituents play a critical role in determining the lowest energy conformation. For instance, bulky substituents will tend to occupy positions that minimize steric hindrance. In the case of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a U-shaped conformation was found to be favored due to favorable π-stacking interactions and the adoption of a twist-boat ring conformation. lookchem.com

Stereochemical Analysis and Prediction (e.g., Cram's Rule, Circular Dichroism)

The presence of stereocenters in molecules like Methyl (S)-1,4-oxazepane-5-carboxylate necessitates a thorough stereochemical analysis.

One of the classical models used to predict the stereochemical outcome of nucleophilic addition to a carbonyl group adjacent to a chiral center is Cram's Rule . youtube.comlibretexts.orgdalalinstitute.comwikipedia.org This rule is based on a reactive conformation where the carbonyl group is positioned between the small and medium-sized substituents on the adjacent chiral center. libretexts.org The incoming nucleophile then preferentially attacks from the side of the smallest substituent, leading to the formation of one diastereomer in excess. libretexts.org While not specifically detailed for the synthesis of Methyl (S)-1,4-oxazepane-5-carboxylate in the provided context, the principles of Cram's rule would be applicable in synthetic steps involving the creation of a new stereocenter adjacent to an existing one.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation. For a chiral molecule like Methyl (S)-1,4-oxazepane-5-carboxylate, CD spectroscopy could be used to confirm its enantiomeric purity and to study its conformational changes in solution.

Advanced Chemical Derivatization and Structural Diversification of the 1,4 Oxazepane Scaffold

Functional Group Interconversions on the Carboxylate Moiety

The methyl carboxylate group at the C5 position of the 1,4-oxazepane (B1358080) scaffold is a prime site for initial diversification. Its conversion into other functional groups, such as different esters, amides, or carboxylic acids, is a fundamental strategy for modifying the compound's polarity, hydrogen bonding capability, and steric profile. These transformations are typically high-yielding and can be achieved under mild conditions, making them suitable for generating compound libraries. The hydrolysis of the methyl ester to the corresponding carboxylic acid provides a key intermediate, which can then be coupled with a wide array of alcohols or amines to introduce significant diversity.

The conversion of the methyl ester to other esters (transesterification) or to amides is a cornerstone of functional group interconversion for this scaffold.

Esterification: While direct transesterification is possible, a more common and versatile approach involves a two-step process. First, the methyl ester is hydrolyzed to the free carboxylic acid. This acid can then be re-esterified by reacting it with various alcohols under standard conditions, such as Fischer esterification (acid catalysis) or by using coupling agents.

Amidation: The most prevalent modification of the carboxylate moiety is its conversion to an amide. This is typically achieved by coupling the parent carboxylic acid (obtained via ester hydrolysis) with a diverse range of primary or secondary amines. Modern peptide coupling reagents are frequently employed to facilitate this transformation efficiently and under mild conditions, which helps to prevent side reactions or racemization of the adjacent stereocenter. organic-chemistry.orgnih.gov This approach allows for the systematic introduction of a vast array of substituents, significantly expanding the chemical space accessible from the initial scaffold. chemistryviews.orglookchemmall.com

The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity, especially when working with sensitive or sterically hindered amines. organic-chemistry.org

| Transformation | Reagent/Catalyst | Base (if applicable) | Solvent | Product Type |

| Amidation | HBTU, HATU, EDCI/HOBt | DIPEA, NMM | DMF, DCM | Secondary/Tertiary Amide |

| Amidation | Methyltrimethoxysilane (MTM) | N/A | Toluene | Primary/Secondary Amide |

| Esterification | Alcohol, H₂SO₄ (cat.) | N/A | Alcohol (reflux) | Ester |

| Esterification | Alcohol, DCC, DMAP | N/A | DCM | Ester |

Table 1: Common Reagents for Esterification and Amidation of the 1,4-Oxazepane-5-carboxylic acid Moiety.

Introduction and Manipulation of Stereocenters and Substituents

The stereochemistry and substitution pattern of the 1,4-oxazepane ring profoundly influence its three-dimensional shape and, consequently, its biological activity. Strategies to introduce new stereocenters and substituents in a controlled manner are therefore of high importance.

A notable strategy involves starting with a chiral precursor, such as polymer-supported homoserine, to set the stereochemistry at the C5 position. nih.govrsc.org In this approach, the nitrogen of the homoserine derivative is alkylated with a substituted 2-bromoacetophenone (B140003). Subsequent reductive amination and cyclization not only form the 1,4-oxazepane ring but also generate a new stereocenter at the C2 position. nih.govresearchgate.net The stereochemical outcome of this cyclization can be influenced by the nature of the substituents on the acetophenone (B1666503) ring, leading to the formation of diastereomers. nih.govrsc.org In many cases, these diastereomers can be separated, allowing for the isolation of stereochemically pure compounds. nih.gov

Another powerful method for creating substituted chiral oxazepanes is through a regio- and stereoselective 7-endo cyclization via haloetherification. nih.gov This method allows for the synthesis of tetra- and pentasubstituted oxazepanes with good control over the stereochemistry. Computational and experimental studies have shown that the stereoselectivity is primarily controlled by the substrate's conformation, while regioselectivity is influenced by the asymmetry of the chiral bromonium intermediate. nih.gov

| Method | Key Reaction | Stereocenter(s) Introduced | Key Findings |

| Solid-Phase Synthesis | Reductive Cyclization | C2 | Substituents on the phenacyl group influence diastereoselectivity. nih.govrsc.org |

| Haloetherification | 7-endo Cyclization | Multiple | Creates tetra- and pentasubstituted oxazepanes with moderate to excellent stereocontrol. nih.gov |

| Enantioselective Desymmetrization | Ring-opening of Oxetanes | C7 | Chiral phosphoric acid catalyzes the formation of chiral 1,4-benzoxazepines. nih.govacs.org |

Table 2: Methods for Introducing Stereocenters and Substituents on the 1,4-Oxazepane Scaffold.

Synthesis of Fused and Spirocyclic 1,4-Oxazepane Analogues

To explore more rigid and conformationally constrained chemical space, the 1,4-oxazepane scaffold can be incorporated into fused or spirocyclic ring systems. These more complex, three-dimensional structures are of great interest in drug discovery as they can offer improved binding affinity and selectivity.

Fused Analogues: The synthesis of fused systems, such as pyrrole-fused dibenzoxazepines, can be achieved through multicomponent reactions. beilstein-journals.orgnih.gov For example, an isocyanide-based reaction involving a dibenzoxazepine (B10770217) imine, a gem-diactivated olefin, and an isocyanide can efficiently construct a pyrrole (B145914) ring fused to the oxazepine core under solvent-free conditions. beilstein-journals.orgnih.gov Other strategies involve photocatalyzed cascade reactions to create indole-fused benzodiazepine (B76468) derivatives, a related seven-membered ring system. rsc.org

Spirocyclic Analogues: Spirocyclic systems containing the 1,4-oxazepane ring can be generated by incorporating both the nitrogen and oxygen atoms into a spiroacetal framework. One synthetic route allows for the substitution of a morpholine (B109124) ring with a 1,4-oxazepane to create 6,7- and 7,7-spiroacetal analogues. acs.org This methodology has been used to produce bis-oxazepane spiroacetals. acs.org The synthesis of oxa-spirocycles, in general, has been advanced through key steps like iodocyclization. rsc.org

| System Type | Synthetic Strategy | Resulting Scaffold Example |

| Fused | Isocyanide-based Multicomponent Reaction | Pyrrole-fused Dibenzoxazepine beilstein-journals.orgnih.gov |

| Fused | Tandem C-N Coupling/C-H Carbonylation | Benzo-1,4-oxazepine researchgate.net |

| Spirocyclic | Iodoacetalization / Ring Formation | 6,7- and 7,7-Spiroacetal Oxazepanes acs.org |

| Spirocyclic | Cascade Michael-Michael-Aldol Reaction | General Spiro compound synthesis rsc.org |

Table 3: Strategies for the Synthesis of Fused and Spirocyclic 1,4-Oxazepane Analogues.

Development of Orthogonally Protected Derivatives for Modular Synthesis

Modular synthesis, which involves the stepwise and selective functionalization of a core scaffold, requires the use of orthogonally protected derivatives. Orthogonal protecting groups are distinct chemical moieties that can be removed under specific and different reaction conditions, allowing one functional group to be deprotected and reacted while others remain shielded.

For the 1,4-oxazepane scaffold, the key functional groups for protection are the secondary amine (N4) and the carboxylate group (C5). A common strategy involves protecting the nitrogen with a tert-butoxycarbonyl (Boc) group. The Boc group is stable to many reaction conditions but can be readily removed with acid (e.g., TFA). spinchem.comresearchgate.net This allows the carboxylate group, often in its methyl ester form, to be modified first (e.g., converted to an amide). Subsequently, the Boc group can be removed to expose the amine for further functionalization, such as alkylation or acylation.

Alternatively, protecting groups like benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) can be used in combination with Boc to create fully orthogonal schemes. escholarship.org For instance, a scaffold bearing an N-Boc group and an N-Cbz group on different nitrogen atoms allows for selective deprotection; the Cbz group is removed by hydrogenolysis, while the Boc group is removed by acid. acs.org This orthogonal approach enables precise and sequential modification at different positions of the molecule, facilitating the systematic construction of complex derivatives. nih.gov

| Protecting Group | Abbreviation | Common Substrate | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Amine | Strong Acid (TFA) |

| Benzyloxycarbonyl | Cbz | Amine | H₂, Pd/C (Hydrogenolysis) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) |

| Benzyl | Bn | Ether, Amine | H₂, Pd/C (Hydrogenolysis) |

Table 4: Common Orthogonal Protecting Groups and Their Cleavage Conditions Relevant to 1,4-Oxazepane Derivatization.

Applications of Methyl S 1,4 Oxazepane 5 Carboxylate and Its Derivatives in Complex Molecule Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

The defining feature of Methyl (S)-1,4-oxazepane-5-carboxylate for asymmetric synthesis is its stereochemically defined center. This inherent chirality makes it an excellent chiral building block, allowing for the transfer of stereochemical information to new products. The synthesis of novel 1,4-oxazepane-5-carboxylic acids often begins with chiral starting materials like polymer-supported homoserine to ensure the stereointegrity of the core structure. nih.govrsc.org In these syntheses, the formation of the oxazepane ring can result in the creation of a second stereocenter, leading to diastereomers. nih.govresearchgate.net

The stereoselectivity of reactions involving these building blocks can be influenced by various factors, including the substituents on the starting materials. nih.govacs.org For instance, in the synthesis of substituted azepane-2-carboxylate derivatives, an oxidative cleavage of an aza-bicyclo[3.2.2]nonene system can generate two substituents (at C2 and C5) in a stereoselective manner, highlighting the utility of chiral precursors in controlling the geometry of the final molecule. nih.gov The development of synthetic methods that yield chiral 1,4-oxazepane-5-carboxylic acids is crucial, as these compounds are key intermediates for further modifications. nih.govrsc.orgresearchgate.net

Utilization as Scaffolds for Diverse Chemical Libraries and Complex Molecular Architectures

The 1,4-oxazepane (B1358080) ring is a prominent scaffold found in both natural products and synthetic compounds with interesting biological and physicochemical properties. nih.govsemanticscholar.org Its non-planar, three-dimensional structure makes it an attractive core for the assembly of compound screening libraries aimed at drug discovery. acs.orgchemrxiv.orgbirmingham.ac.uk Molecules with a higher fraction of sp3-hybridized carbons and greater three-dimensionality are increasingly sought after in drug development, and oxazepane-based scaffolds help fulfill this need. chemrxiv.org

Derivatives of Methyl (S)-1,4-oxazepane-5-carboxylate can be systematically modified to generate a diverse library of compounds. chemrxiv.org For example, the amine functionality within the oxazepane ring can be sequentially functionalized to introduce a wide range of substituents, allowing for the exploration of chemical space around the core scaffold. chemrxiv.orgbirmingham.ac.uk This approach has been used to create libraries of compounds that occupy a similar region of physicochemical space as FDA-approved small-molecule drugs, yet are structurally novel. chemrxiv.orgbirmingham.ac.uk These libraries provide valuable starting points for identifying new ligands for biological targets.

| Scaffold Type | Starting Materials | Key Feature | Application |

| 1,4-Oxazepane-5-carboxylic acids | Polymer-supported homoserine, 2-bromoacetophenones | Chiral seven-membered heterocycle. nih.govuni.lu | Building block for pharmacologically relevant compounds. nih.gov |

| Spiro-bis-morpholine/oxazepane | Aminoalcohols, epichlorohydrin | sp3-rich, conformationally defined 3D scaffold. acs.orgchemrxiv.org | Assembly of diverse compound screening libraries. chemrxiv.orgbirmingham.ac.uk |

| 5-substituted azepane-2-carboxylate | Hydroxy-ketone derivatives | Asymmetric core with flexibility for C5 elaboration. nih.gov | Scalable synthesis for drug discovery projects. nih.gov |

Strategies for Constructing Specific Architectures (e.g., spiroacetals, fused ring systems)

The 1,4-oxazepane framework is a versatile platform for the synthesis of more complex molecular architectures, such as spiroacetals. acs.orgchemrxiv.org Spirocyclic systems, which contain a single atom common to two rings, introduce significant conformational rigidity and three-dimensionality, making them valuable in drug design. acs.org

A scalable synthetic route has been developed to produce spiroacetal scaffolds that incorporate one or two 1,4-oxazepane rings. acs.orgchemrxiv.orgbirmingham.ac.uk The methodology allows for the generation of 6,7- and 7,7-spiroacetal analogues, which were previously underexplored. acs.orgchemrxiv.org A key step in this strategy involves the iodoacetalization of a 2-methylidene-1,4-oxazepane with an ethanolamine derivative, followed by the formation of the second heterocyclic ring to complete the spiroacetal structure. acs.org This approach enables the creation of orthogonally protected scaffolds, allowing for selective functionalization of the different amine groups within the final molecule. acs.orgchemrxiv.org

| Synthetic Strategy | Intermediate | Target Architecture | Yield (over 2 steps) |

| Iodoacetalization and cyclization | 2-methylidene-1,4-oxazepane | 7,6-Spiroacetal | 46% |

Data sourced from a representative synthesis of a 7,6-spiroacetal scaffold. acs.org

Implications for the Development of New Synthetic Pathways and Methodologies

The use of Methyl (S)-1,4-oxazepane-5-carboxylate and its derivatives has spurred the development of new synthetic methodologies, particularly for accessing sp3-rich chemical matter. The creation of scalable routes to oxazepane-containing spiroacetals provides a robust platform for generating novel compound libraries with high structural diversity and complexity. acs.orgchemrxiv.orgbirmingham.ac.uk These methods offer an efficient means to produce molecules that are structurally distinct from typical flat, aromatic compounds often found in screening collections.

By providing access to conformationally well-defined 3D scaffolds, these building blocks enable a more predictable orientation of functional groups in three-dimensional space. acs.org This is highly advantageous for structure-based drug design. Furthermore, the development of synthetic strategies that can be performed on a large scale makes these unique scaffolds more accessible for widespread use in drug discovery and medicinal chemistry programs. chemrxiv.org The exploration of these building blocks continues to open new avenues for synthesizing complex heterocyclic systems and populating chemical libraries with molecules that possess novel and potentially bioactive architectures. researchgate.net

Q & A

Q. What are the established synthetic routes for Methyl (S)-1,4-oxazepane-5-carboxylate, and how is enantiomeric purity ensured?

Methodological Answer: The compound is synthesized via solid-phase synthesis using polymer-supported homoserine derivatives. Key steps include:

- Resin cleavage : Trifluoroacetic acid (TFA) is used to cleave the compound from the resin, yielding a diastereomeric mixture (C2R:S ratio ~62:38) .

- Diastereomer separation : Preparative HPLC with a polysaccharide column (e.g., Chiralpak®) under optimized mobile-phase conditions (e.g., 0.1% TFA in hexane/isopropanol) achieves baseline separation .

- Purity validation : Chiral HPLC (≥97% purity) and / NMR confirm enantiomeric purity. NMR analysis distinguishes diastereomers via characteristic splitting patterns in the oxazepane ring protons .

Q. How is Methyl (S)-1,4-oxazepane-5-carboxylate characterized structurally and functionally?

Methodological Answer:

- Spectroscopic techniques :

- NMR : and NMR identify stereochemistry and confirm the oxazepane ring conformation. For example, the methine proton adjacent to the carboxylate group shows distinct coupling constants () for (S)-configuration .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 188.092) .

- Chromatography : Reverse-phase HPLC monitors reaction progress, while chiral HPLC resolves enantiomers .

Q. What are the key functional groups in Methyl (S)-1,4-oxazepane-5-carboxylate, and how do they influence reactivity?

Methodological Answer:

- Carboxylate ester : Participates in hydrolysis under basic conditions (e.g., LiOH/THF-HO) to yield carboxylic acid derivatives, useful for further functionalization .

- Oxazepane ring : The seven-membered ring’s conformational flexibility allows for selective hydrogen bonding in catalytic or biological interactions. Ring-opening reactions (e.g., with nucleophiles) are pH-dependent and monitored via NMR .

Advanced Research Questions

Q. How can diastereomeric mixtures formed during synthesis be resolved or minimized?

Methodological Answer:

- Kinetic resolution : Optimize reaction temperature and solvent polarity to favor one diastereomer. For example, low-temperature (-20°C) conditions in DMF reduce epimerization .

- Dynamic kinetic resolution : Catalytic systems (e.g., Pd(PPh)) enable racemization of intermediates, improving enantioselectivity. Yields ≥80% are achievable with NaCO-mediated Suzuki-Miyaura couplings .

Q. What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

- Stepwise monitoring : Use inline IR spectroscopy to track carboxylate ester formation and avoid over-oxidation .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates in oxazepane ring closure .

- Catalyst screening : Pd-catalyzed cross-couplings (e.g., with aryl boronic acids) achieve 55–87% yields when paired with toluene/EtOH solvent systems .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with enzymes like human serum albumin. The carboxylate group shows strong binding affinity (ΔG ≈ -8.2 kcal/mol) to hydrophobic pockets .

- DFT calculations : Predict regioselectivity in ring-opening reactions by analyzing electron density maps of the oxazepane ring’s LUMO orbitals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.